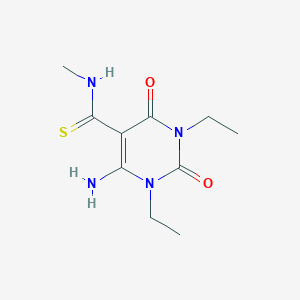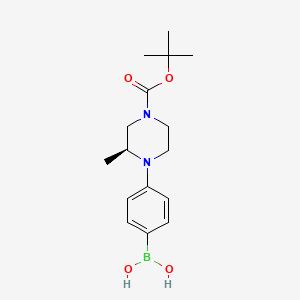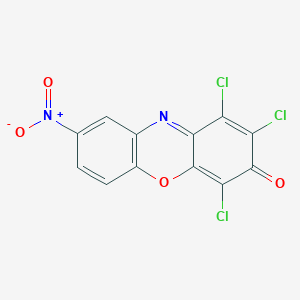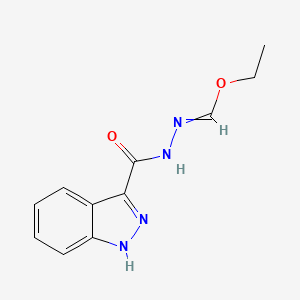
2-Propyl-1-naphthaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propyl-1-naphthaldehyde is an organic compound belonging to the naphthaldehyde family It is characterized by the presence of a propyl group at the second position and an aldehyde group at the first position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-1-naphthaldehyde can be achieved through several methods. One common approach involves the formylation of 2-propylnaphthalene using reagents such as zinc chloride and hydrogen cyanide . Another method includes the Reimer-Tiemann reaction, where β-naphthol is treated with chloroform and sodium hydroxide . Additionally, the Vilsmeier-Haack reaction, which uses dimethylformamide and phosphorus oxychloride, can also be employed to introduce the formyl group at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale formylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Propyl-1-naphthaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed:
Oxidation: 2-Propyl-1-naphthoic acid.
Reduction: 2-Propyl-1-naphthyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Propyl-1-naphthaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Propyl-1-naphthaldehyde and its derivatives involves several molecular targets and pathways:
Reactive Oxygen Species (ROS) Generation: Some derivatives generate ROS, leading to oxidative stress and apoptosis in cancer cells.
Enzyme Inhibition: Certain derivatives inhibit enzymes such as topoisomerase, affecting DNA replication and transcription.
Intramolecular Proton Transfer: The compound exhibits excited-state intramolecular proton transfer (ESIPT) fluorescence, which is utilized in sensor applications.
Vergleich Mit ähnlichen Verbindungen
2-Propyl-1-naphthaldehyde can be compared with other naphthaldehyde derivatives:
2-Hydroxy-1-naphthaldehyde: Known for its ESIPT fluorescence and use in sensors.
4-Hydroxy-1-naphthaldehyde: Exhibits proton transfer and deprotonation properties.
2-Naphthol: A precursor for various heterocyclic compounds and used in organic synthesis.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications in diverse fields. Its ability to undergo various chemical transformations and its role in the synthesis of biologically active compounds make it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C14H14O |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
2-propylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C14H14O/c1-2-5-11-8-9-12-6-3-4-7-13(12)14(11)10-15/h3-4,6-10H,2,5H2,1H3 |
InChI-Schlüssel |
RIRKQLUXUYWBEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C2=CC=CC=C2C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


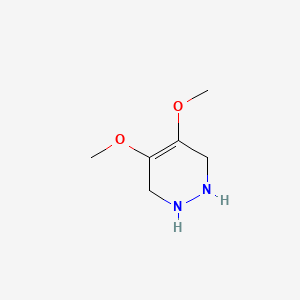
![n-Phenyl-1-azaspiro[2.5]octane-1-carboxamide](/img/structure/B14011534.png)
![4-Chloro-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylamine](/img/structure/B14011541.png)
![(5E)-5-[2-(2,4-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14011548.png)

![Ethyl {[(4-amino-1-methyl-1H-1,2,3-triazol-5-yl)methyl]amino}(oxo)acetate](/img/structure/B14011565.png)

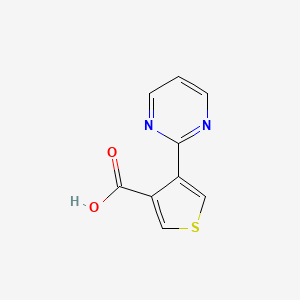
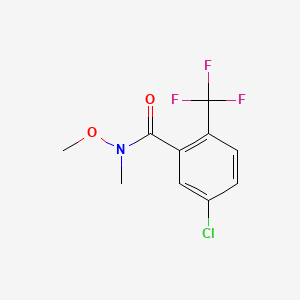
![(3aS,8aS)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-dimethyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14011584.png)
